5-Iodouridine 5-monophosphate sodium is a modified nucleoside derivative of uridine, characterized by the presence of an iodine atom at the 5-position of the pyrimidine ring. This compound is classified as a pyrimidine 2'-deoxyribonucleoside monophosphate, which plays a critical role in nucleic acid metabolism. Its molecular formula is with a molecular weight of approximately 434.08 g/mol. The sodium salt form enhances its solubility and stability in biological systems, making it suitable for various scientific applications.
The synthesis of 5-Iodouridine 5-monophosphate sodium typically involves several key steps:
Industrial production methods mirror laboratory synthesis but are optimized for larger quantities, often employing controlled temperature and pH conditions to maximize yield and purity. Automated systems and continuous flow reactors can enhance efficiency.
The molecular structure of 5-Iodouridine 5-monophosphate sodium features:
5-Iodouridine 5-monophosphate sodium can undergo various chemical reactions:
The mechanism of action for 5-Iodouridine 5-monophosphate sodium involves its incorporation into nucleic acids, where it disrupts normal nucleic acid synthesis and function. The presence of the iodine atom interferes with base pairing and hydrogen bonding, leading to faulty nucleic acids. This disruption inhibits replication and transcription in viral and cancerous cells, highlighting its potential as a therapeutic agent.
5-Iodouridine 5-monophosphate sodium has several scientific uses:
The synthesis of 5-iodouridine 5′-monophosphate sodium (CAS 103404-82-6) employs two primary strategies: chemical phosphorylation and enzymatic catalysis. Chemical synthesis typically follows a sequential halogenation-phosphorylation approach. Uridine is first iodinated at the C5 position using electrophilic iodine sources (e.g., I₂/oxidant systems), yielding 5-iodouridine. Subsequent phosphorylation employs phosphorus oxychloride (POCl₃) in trimethyl phosphate or P₂O₅ in polyphosphoric acid, followed by neutralization with sodium hydroxide to form the disodium salt [1] [7]. This method faces limitations in regioselectivity, often requiring protection/deprotection steps to prevent undesired phosphorylation at the 2′ or 3′ positions of the ribose ring. Typical yields range from 40–60%, with significant challenges in purifying the halogenated intermediate [1] [8].
In contrast, enzymatic synthesis leverages biocatalysts like uracil phosphoribosyltransferase (UPRT). Thermus thermophilus UPRT immobilized on magnetic microbeads (MTtUPRT) catalyzes the condensation of 5-iodouracil with 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP), forming 5-iodouridine 5′-monophosphate in a single step. This method operates under mild conditions (pH 7.5–8.5, 50–70°C) and achieves >90% regioselectivity for the 5′-monophosphate [2] [10]. The immobilized enzyme retains 80% activity after 10 reaction cycles, significantly reducing production costs. However, PRPP’s expense and the enzyme’s narrow substrate tolerance for bulky C5 substituents limit widespread industrial adoption [2] [10].
Table 1: Comparison of Synthesis Pathways for 5-Iodouridine 5′-Monophosphate Sodium
Parameter | Chemical Synthesis | Enzymatic Synthesis |
---|---|---|
Regioselectivity | Moderate (requires protecting groups) | High (inherent 5′-specificity) |
Yield | 40–60% | 70–90% |
Reaction Conditions | Harsh (organic solvents, high T) | Mild (aqueous buffer, 50–70°C) |
Byproducts | Isomeric phosphates, hydrolysis products | Minimal (negligible non-specific products) |
Scalability | Established but purification-intensive | Limited by PRPP cost/enzyme stability |
Sodium salt formation is critical for enhancing the stability, solubility, and crystallinity of nucleotide analogs like 5-iodouridine 5′-monophosphate. The disodium salt (C₉H₁₁IN₂O₉P·2Na) exhibits superior properties over its acidic form:
The salt formation protocol involves titrating 5-iodouridine 5′-monophosphoric acid with NaOH to pH 7.5–8.5, followed by recrystallization from ethanol/water. This process replaces labile protons at the phosphate group with sodium ions, eliminating acidic degradation pathways and enabling long-term storage at –20°C without significant degradation [1] [7] [9].
Iodination at the C5 position of uridine derivatives is a pivotal electrophilic aromatic substitution (SEAr) reaction. The mechanism proceeds via three steps:
Catalytic efficiency hinges on electrophile strength and pH control. Sodium nitrite (0.2–0.5 equiv.) boosts iodination yields to >90% by generating nitrous acid (HNO₂), which oxidizes I₂ to I⁺ without overhalogenation. At pH 4.0–5.0 (acetate buffer), uridine exists primarily as the monoanion, optimizing both solubility and electrophile susceptibility [1] [5]. Heavy solvents like dimethylformamide (DMF) further enhance iodine solubility and regioselectivity.
Table 2: Halogenation Catalysts for 5-Iodouridine Synthesis
Catalyst System | Yield (%) | Byproducts | Reaction Time |
---|---|---|---|
I₂/NaNO₂ (0.3 equiv.) | 92 | <5% 5,6-diiodouridine | 2 h |
I₂/HNO₃ | 78 | 15% 5,6-diiodo, oxidized sugars | 4 h |
N-Iodosuccinimide (NIS) | 85 | <8% ribose iodination | 3 h |
I₂/CuCl₂ | 65 | 20% chlorinated byproducts | 6 h |
6-Iodouridine 5′-monophosphate’s bioactivity stems from its covalent inhibition of orotidine-5′-monophosphate decarboxylase (ODCase). X-ray crystallography reveals that the iodine atom facilitates covalent bonding with Lys72 in ODCase’s active site, accompanied by loss of HI. This irreversible inhibition disrupts pyrimidine biosynthesis in pathogens like Plasmodium falciparum, explaining the analog’s antimalarial activity (IC₅₀ = 4.4–6.2 μM) [5].
Scaling 5-iodouridine 5′-monophosphate sodium production faces three key hurdles:
Process intensification strategies include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7